2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol
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Overview
Description
2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol is a complex organic compound featuring a trichloromethyl group, a phosphoryl group, and a cyclohexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of a trichloromethyl compound with a cyclohexylsulfanyl derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or monochloromethyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A simpler compound with similar trichloromethyl functionality.
Cyclohexylsulfanyl derivatives: Compounds with similar cyclohexylsulfanyl groups but different substituents.
Phosphoryl-containing compounds: Molecules with phosphoryl groups that exhibit similar reactivity.
Uniqueness
2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol is unique due to its combination of trichloromethyl, cyclohexylsulfanyl, and phosphoryl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
84952-72-7 |
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Molecular Formula |
C16H30Cl3O2PS |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(1-dibutylphosphorylcyclohexyl)sulfanylethanol |
InChI |
InChI=1S/C16H30Cl3O2PS/c1-3-5-12-22(21,13-6-4-2)15(10-8-7-9-11-15)23-14(20)16(17,18)19/h14,20H,3-13H2,1-2H3 |
InChI Key |
BSCNIQFAXGBAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C1(CCCCC1)SC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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